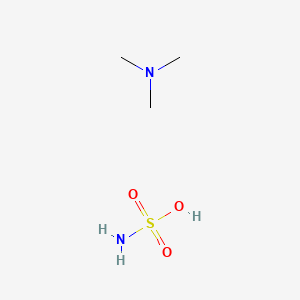
Trimethylammonium sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylammonium sulfamate is a quaternary ammonium compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique properties, such as high solubility in water and its ability to form stable salts. It is often used in research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylammonium sulfamate can be synthesized through the reaction of trimethylamine with sulfamic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of sulfamic acid in water.
- Addition of trimethylamine to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as crystallization or filtration to remove impurities.
Analyse Chemischer Reaktionen
Reaktionstypen: Trimethylammoniumsulfamat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu den entsprechenden Sulfonaten oxidiert werden.
Reduktion: Reduktionsreaktionen können es in einfachere Amine umwandeln.
Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfamatgruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und starke Basen werden häufig eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfonate und andere oxidierte Derivate.
Reduktion: Einfachere Amine und verwandte Verbindungen.
Substitution: Verschiedene substituierte Ammoniumsalze.
Wissenschaftliche Forschungsanwendungen
Trimethylammoniumsulfamat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Es dient als Stabilisator für Proteine und Enzyme in biochemischen Assays.
Medizin: Es wird auf seine potenziellen antimikrobiellen Eigenschaften und als Bestandteil in Arzneimittelformulierungen untersucht.
Industrie: Es wird bei der Herstellung von Tensiden, Waschmitteln und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Trimethylammoniumsulfamat beinhaltet seine Interaktion mit molekularen Zielstrukturen durch ionische und Wasserstoffbrückenbindungen. Die Verbindung kann mikrobielle Zellmembranen stören, was zu Zelllyse und -tod führt. In biochemischen Anwendungen stabilisiert es Proteine, indem es ionische Bindungen mit Aminosäureresten bildet, wodurch ihre funktionelle Konformation erhalten bleibt.
Ähnliche Verbindungen:
Tetramethylammonium: Ähnlich in der Struktur, aber mit unterschiedlichen Löslichkeits- und Reaktivitätseigenschaften.
Cholinchlorid: Eine weitere quaternäre Ammoniumverbindung mit unterschiedlichen biologischen Funktionen.
Trimethylamin-N-oxid: Bekannt für seine Rolle bei der Proteinstabilisierung, unterscheidet sich jedoch in seinem chemischen Verhalten.
Einzigartigkeit: Trimethylammoniumsulfamat zeichnet sich durch seine einzigartige Kombination aus Stabilität, Löslichkeit und Reaktivität aus. Seine Fähigkeit, stabile Salze zu bilden und an einer Vielzahl von chemischen Reaktionen teilzunehmen, macht es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen.
Wirkmechanismus
The mechanism of action of trimethylammonium sulfamate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt microbial cell membranes, leading to cell lysis and death. In biochemical applications, it stabilizes proteins by forming ionic bonds with amino acid residues, thereby maintaining their functional conformation.
Vergleich Mit ähnlichen Verbindungen
Tetramethylammonium: Similar in structure but with different solubility and reactivity properties.
Choline Chloride: Another quaternary ammonium compound with distinct biological roles.
Trimethylamine N-oxide: Known for its role in protein stabilization but differs in its chemical behavior.
Uniqueness: Trimethylammonium sulfamate stands out due to its unique combination of stability, solubility, and reactivity. Its ability to form stable salts and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
6427-17-4 |
|---|---|
Molekularformel |
C3H12N2O3S |
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine;sulfamic acid |
InChI |
InChI=1S/C3H9N.H3NO3S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
HHMYYDMWYHOFLW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C.NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















